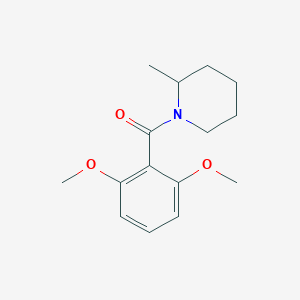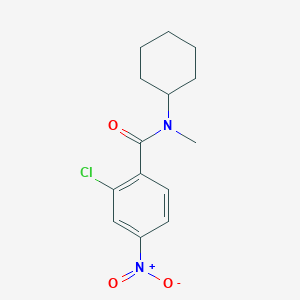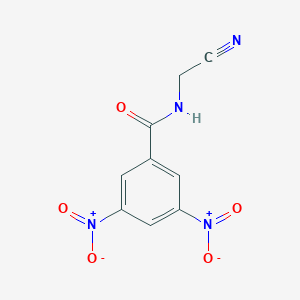
3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and an oxazole ring
Preparation Methods
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide involves multiple steps, each requiring specific reaction conditions. One common synthetic route begins with the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process involves the use of mixed acids, nitric acid, and controlled reaction temperatures to achieve high yields . Industrial production methods often utilize similar continuous flow systems to enhance reaction efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, organic solvents like dichloroethane, and metal catalysts. For instance, the nitration process mentioned earlier involves the use of sulfuric acid and nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various other compounds. In biology and medicine, it has shown potential as an antitumor agent, with studies demonstrating its efficacy in inhibiting the growth of certain cancer cells . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in its role as an antitumor agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-4-yl)-4-isoxazolecarboxamide stands out due to its unique combination of structural features. Similar compounds include other triazole and oxazole derivatives, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . These compounds share some chemical properties but differ in their specific functional groups and overall structure, which can influence their reactivity and applications.
Properties
Molecular Formula |
C13H9Cl2N5O2 |
|---|---|
Molecular Weight |
338.15g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(1,2,4-triazol-4-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-7-10(13(21)18-20-5-16-17-6-20)12(19-22-7)11-8(14)3-2-4-9(11)15/h2-6H,1H3,(H,18,21) |
InChI Key |
AGMQKWUVLYPZHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN3C=NN=C3 |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415954.png)
![ETHYL (2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B415955.png)
![2-[(3,4-Dimethoxybenzylidene)amino]-4,5-bis(4-methoxyphenyl)-3-furonitrile](/img/structure/B415956.png)
![2-{[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B415957.png)


![4-{[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415961.png)
![Dimethyl 2-[(4-bromobenzoyl)amino]terephthalate](/img/structure/B415962.png)



![4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B415972.png)


